1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

Coronavirus ExoN proofreading Mutagenic nucleoside

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, universally designated as β-D-N4-hydroxycytidine (NHC) or EIDD-1931 (CAS 13491-41-3), is a base-modified cytidine ribonucleoside analog that functions through lethal mutagenesis of viral RNA genomes. NHC is the active metabolite of the orally bioavailable clinical prodrug molnupiravir (EIDD-2801).

Molecular Formula C9H13N3O6
Molecular Weight 259.22 g/mol
CAS No. 13491-41-3
Cat. No. B3060928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
CAS13491-41-3
Molecular FormulaC9H13N3O6
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16)
InChIKeyXCUAIINAJCDIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one (CAS 13491-41-3): Quantitative Differentiation Evidence Guide for Scientific Procurement


1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, universally designated as β-D-N4-hydroxycytidine (NHC) or EIDD-1931 (CAS 13491-41-3), is a base-modified cytidine ribonucleoside analog that functions through lethal mutagenesis of viral RNA genomes. NHC is the active metabolite of the orally bioavailable clinical prodrug molnupiravir (EIDD-2801) [1]. The compound exhibits potent, broad-spectrum antiviral activity against a phylogenetically diverse panel of RNA viruses including SARS-CoV-2, MERS-CoV, SARS-CoV, Ebola virus, Chikungunya virus, influenza viruses, and respiratory syncytial virus, with a mechanism that overcomes the viral 3′-5′ exoribonuclease (ExoN) proofreading activity that limits other nucleoside analogs [2].

Why Ribavirin, Favipiravir, or Remdesivir Cannot Be Simply Substituted for NHC (CAS 13491-41-3) in Antiviral Procurement


Nucleoside analog antivirals within the broad-spectrum RNA virus inhibitor class are not functionally interchangeable. Ribavirin (RBV) and favipiravir (FAV) are demonstrably ineffective against wild-type coronaviruses due to the viral ExoN proofreading activity, whereas NHC maintains full potency regardless of ExoN status [1]. Against SARS-CoV-2, NHC exhibits >100-fold greater potency than either RBV or FAV, meaning that millimolar concentrations of these alternatives—concentrations that would elicit significant cytotoxicity—are required to achieve antiviral effects achievable with sub-micromolar NHC [2]. Furthermore, coronavirus mutants that develop resistance to remdesivir (RDV) exhibit increased—not decreased—sensitivity to NHC, establishing orthogonal resistance profiles that make NHC the preferred agent when RDV resistance is anticipated or confirmed [3].

Quantitative Differentiation Evidence: NHC (CAS 13491-41-3) vs. Ribavirin, Favipiravir, and Remdesivir Across Key Antiviral Performance Dimensions


NHC Overcomes Coronavirus ExoN Proofreading That Renders Ribavirin and 5-Fluorouracil Ineffective

NHC potently inhibits both wild-type (WT) murine hepatitis virus (MHV) and a genetically matched MHV strain lacking the ExoN proofreading domain with equivalent potency (EC50 = 0.17 µM against WT MHV), demonstrating that NHC evades the coronavirus proofreading barrier that renders ribavirin, 5-fluorouracil, and other classic mutagenic nucleoside analogs ineffective against CoVs [1]. The selectivity index (SI = CC50 / EC50) for NHC against MHV exceeded 1,000, confirming that antiviral activity is not driven by cytotoxicity [1].

Coronavirus ExoN proofreading Mutagenic nucleoside MHV MERS-CoV

NHC Is >100-Fold More Potent Than Ribavirin or Favipiravir Against SARS-CoV-2

In a direct, head-to-head comparison against SARS-CoV-2 in Vero E6 cells, NHC demonstrated an EC50 of 0.3 µM, which is approximately 367-fold more potent than favipiravir (EC50 = 110 µM) and approximately 650-fold more potent than ribavirin (EC50 = 195 µM) [1]. The antiviral activity of NHC was correlated with the level of transition mutagenesis (G→A and C→U) in the viral RNA genome, a mechanistic signature of lethal mutagenesis not observed at comparable magnitude with FAV or RBV [1].

SARS-CoV-2 EC50 Lethal mutagenesis Ribavirin Favipiravir

NHC Demonstrates Increased Potency Against Remdesivir-Resistant Coronavirus Mutants

When tested against a coronavirus engineered to carry resistance mutations to the nucleoside analog inhibitor remdesivir (RDV), NHC exhibited increased—not decreased or equivalent—antiviral potency relative to wild-type virus [1]. This orthogonal resistance profile contrasts with the typical cross-resistance observed within the same nucleoside analog class and indicates that NHC and RDV engage distinct determinants within the viral replication complex [1]. In vivo confirmation was demonstrated in mouse models of SARS-CoV and MERS-CoV infection, where oral administration of the NHC prodrug EIDD-2801 reduced lung virus titers by >3 log10 in the context of therapeutic dosing initiated 12–24 h post-infection [1].

Remdesivir resistance Coronavirus Orthogonal resistance Mutations

NHC Demonstrates Dose-Dependent Oral Bioavailability of 36–56% with Sustained Active Triphosphate Anabolite Levels in Target Tissues

Pharmacokinetic profiling in mice demonstrated that NHC achieves dose-dependent oral bioavailability of 36% to 56%, with the active 5′-triphosphate (NHC-TP) anabolite sustained in primary human airway epithelial cells and in mouse lung tissue [1]. This contrasts with ribavirin, which requires intravenous administration for optimal bioavailability in many experimental models, and favipiravir, which exhibits species-dependent conversion to its active metabolite. Furthermore, NHC oral dosing at 800 mg/kg/day for 7 days showed good tolerability, and therapeutic oral administration in mouse models of influenza and RSV significantly reduced lung virus titers [1].

Oral bioavailability Pharmacokinetics 5′-triphosphate anabolite In vivo efficacy

High-Impact Research and Industrial Application Scenarios Where NHC (CAS 13491-41-3) Provides Quantifiable Advantage Over In-Class Alternatives


Coronavirus Antiviral Screening and Resistance Profiling Where Proofreading Competence Is Required

Investigators screening compound libraries against wild-type, ExoN-intact coronaviruses (e.g., SARS-CoV-2, MERS-CoV) should use NHC as the positive control nucleoside analog rather than ribavirin or favipiravir. Ribavirin and 5-FU fail to inhibit these viruses due to ExoN proofreading, whereas NHC achieves EC50 values of 0.17–0.56 µM with selectivity indexes exceeding 1,000 (MHV) and 20 (MERS-CoV) [1]. This ensures assay sensitivity is not compromised by an ineffective control compound.

SARS-CoV-2 Lethal Mutagenesis Studies Requiring High-Potency Comparator to Ribavirin and Favipiravir

For studies examining the relationship between antiviral mutagenesis and viral fitness loss in SARS-CoV-2, NHC at 0.3 µM (EC50) provides a >100-fold potency advantage over both ribavirin (EC50 = 195 µM) and favipiravir (EC50 = 110 µM) [2]. This potency margin allows dose-response analyses spanning multiple log orders without cytotoxicity confounds, enabling quantitative correlation of transition mutation frequency with antiviral effect—a correlation not robustly demonstrable with the weaker alternatives.

Investigating Orthogonal Resistance Mechanisms Between Nucleoside Analog Antiviral Classes

Research programs studying the evolution of antiviral resistance in coronaviruses should include NHC as a comparator to remdesivir, because NHC demonstrates increased potency against remdesivir-resistant mutants [3]. This orthogonal resistance profile enables experimental dissection of distinct drug-target interactions within the viral replicase complex and supports rational combination therapy design where cross-resistance must be avoided.

In Vivo Oral Efficacy Studies in Rodent Models of Respiratory RNA Virus Infection

For animal studies requiring oral dosing in mouse models of influenza, RSV, or coronavirus infection, NHC offers 36–56% oral bioavailability with sustained active 5′-triphosphate anabolite levels in lung tissue [4]. This pharmacokinetic profile supports twice-daily oral dosing regimens that achieve therapeutically relevant lung concentrations, enabling preclinical efficacy experiments that may be confounded by the more complex pharmacokinetics or toxicity profiles of ribavirin or favipiravir under similar conditions.

Quote Request

Request a Quote for 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.